Nitrofurantoin sodium; Sodium furadantin; Sodium nitrofurantoin
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Overview
Description
Nitrofurantoin sodium is an antibacterial medication belonging to the nitrofuran class. It is primarily used to treat urinary tract infections. Nitrofurantoin sodium is effective against a broad spectrum of bacteria, making it a valuable antibiotic for treating infections caused by susceptible bacteria .
Preparation Methods
The synthesis of nitrofurantoin sodium involves several steps. One common method includes the preparation of acetone semicarbazone by reacting hydrazine hydrate, urea, and acetone. This intermediate is then reacted with sodium methoxide to produce nitrofurantoin sodium . Industrial production methods often involve similar steps but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Nitrofurantoin sodium undergoes various chemical reactions, including:
Reduction: Nitrofurantoin sodium can be reduced by bacterial nitroreductases to form electrophilic intermediates.
Oxidation: The compound can also undergo oxidation reactions, although these are less common in biological systems.
Substitution: Nitrofurantoin sodium can participate in substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include bacterial nitroreductases for reduction and various nucleophiles for substitution reactions. The major products formed from these reactions are electrophilic intermediates that inhibit vital bacterial processes .
Scientific Research Applications
Nitrofurantoin sodium has several scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of nitrofuran antibiotics.
Biology: Researchers use nitrofurantoin sodium to study bacterial resistance mechanisms and the effects of antibiotics on bacterial cells.
Industry: Nitrofurantoin sodium is used in the pharmaceutical industry for the production of antibacterial medications.
Mechanism of Action
Nitrofurantoin sodium is converted by bacterial nitroreductases to reactive intermediates. These intermediates inactivate or alter bacterial ribosomal proteins, leading to the inhibition of protein synthesis, aerobic energy metabolism, DNA synthesis, RNA synthesis, and cell wall synthesis . This multi-targeted approach makes nitrofurantoin sodium effective against a wide range of bacteria and reduces the likelihood of resistance development.
Comparison with Similar Compounds
Nitrofurantoin sodium is often compared with other antibiotics used to treat urinary tract infections, such as:
Ciprofloxacin: A fluoroquinolone antibiotic that is effective against a wide variety of infections but is not recommended for children under 18.
Trimethoprim/Sulfamethoxazole: A combination antibiotic that is also used to treat urinary tract infections but has a higher risk of bacterial resistance.
Nitrofurantoin sodium is unique in its multi-targeted mechanism of action and its effectiveness in treating uncomplicated urinary tract infections with a low risk of inducing bacterial resistance .
Properties
IUPAC Name |
sodium;3-[(5-nitrofuran-2-yl)methylideneamino]-2-oxo-4H-imidazol-5-olate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O5.Na/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16;/h1-3H,4H2,(H,10,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDJQFFKYDCYIG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-])[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N4NaO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.